

# 4-Methyl-3-nitrobenzoyl chloride CAS number lookup

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## Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzoyl chloride

Cat. No.: B080740

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## Technical Guide: 4-Methyl-3-nitrobenzoyl chloride

CAS Number: 10397-30-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methyl-3-nitrobenzoyl chloride**, a key chemical intermediate. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and illustrates a critical synthetic pathway.

## Core Data Presentation

Quantitative data for **4-Methyl-3-nitrobenzoyl chloride** is summarized in the table below for ease of reference and comparison.

Property	Value	Reference
CAS Number	10397-30-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>3</sub>	[3]
Molecular Weight	199.59 g/mol	[1][3]
Appearance	Liquid	[1]
Melting Point	20-21 °C (lit.)	[1]
Boiling Point	185 °C/36 mmHg (lit.)	[1]
Density	1.37 g/mL at 25 °C (lit.)	[1]
Refractive Index	n <sub>20</sub> /D 1.581 (lit.)	[1]
Flash Point	113 °C (235.4 °F) - closed cup	[1]

## Experimental Protocols

Detailed methodologies for the synthesis of **4-Methyl-3-nitrobenzoyl chloride** and its application in amide synthesis are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

### Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride from 4-Methyl-3-nitrobenzoic acid

This procedure details the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

- 4-Methyl-3-nitrobenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- N,N-dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM), anhydrous

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend the dry 4-methyl-3-nitrobenzoic acid in anhydrous dichloromethane.
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
- **Thionyl Chloride Addition:** From the dropping funnel, add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and produces gaseous byproducts (SO<sub>2</sub> and HCl), so it must be performed in a well-ventilated fume hood.
- **Reaction:** After the addition of thionyl chloride is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude **4-methyl-3-nitrobenzoyl chloride**. The product is often a yellow solid and may be used in the next synthetic step without further purification.

## Protocol 2: General Procedure for Amide Synthesis using 4-Methyl-3-nitrobenzoyl chloride

This protocol describes a general method for the acylation of primary or secondary amines with **4-Methyl-3-nitrobenzoyl chloride**.

## Materials:

- **4-Methyl-3-nitrobenzoyl chloride**
- Primary or secondary amine
- Triethylamine (Et<sub>3</sub>N) or another non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel

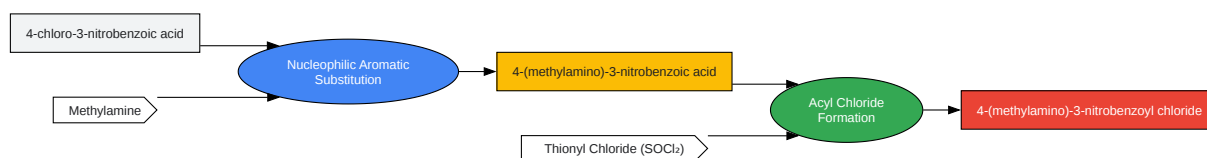
## Procedure:

- **Amine Solution Preparation:** In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Acyl Chloride Addition:** In a separate flask, dissolve **4-Methyl-3-nitrobenzoyl chloride** (1.05 equivalents) in anhydrous DCM. Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude amide product.

- Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

## Mandatory Visualization

The following diagram illustrates the two-step synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride, a related and important chemical intermediate.



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## References

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